molecular formula C11H8O6 B2831471 5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid CAS No. 91136-80-0

5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid

Cat. No.: B2831471
CAS No.: 91136-80-0
M. Wt: 236.179
InChI Key: UBLUFCRWIXJFEJ-UHFFFAOYSA-N
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Description

5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid is a bifuran-based dicarboxylic acid derivative characterized by two furan rings linked via a methylene group, with each furan bearing a carboxylic acid substituent at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[(5-carboxyfuran-2-yl)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O6/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLUFCRWIXJFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid can be achieved through several methods. One common approach involves the copper-catalyzed reactions of furan derivatives. For instance, furan-2-carboxylic acid can be reacted with furfural in the presence of a copper catalyst to form the desired compound . The reaction conditions typically include a solvent such as methanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Products include furan-2,5-dicarboxylic acid and other oxidized derivatives.

    Reduction: Products include furan-2,5-dimethanol and related alcohols.

    Substitution: Products vary based on the substituent introduced, such as halogenated furans or nitrofuran derivatives.

Scientific Research Applications

5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan rings can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several furan-2-carboxylic acid derivatives (Table 1). Key analogs include:

Compound Name Substituent at 5-Position Key Features Source/Evidence
5-Phenylfuran-2-carboxylic acid Phenyl Enhanced lipophilicity; synthesized via Suzuki-Miyaura coupling
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl Electron-withdrawing nitro group improves reactivity in MbtI enzyme inhibition
5-(1-Hydroxypentyl)furan-2-carboxylic acid 1-Hydroxypentyl Fungal-derived; exhibits antimicrobial activity
5-(2-Carboxyethyl)furan-2-carboxylic acid 2-Carboxyethyl Dicarboxylic acid; potential chelating properties
5-[(5-Formylfuran-2-yl)methoxy]methyl-furan-2-carboxylic acid (5-Formylfuran-2-yl)methoxy Bifuran with formyl and methoxy groups; studied for biorefinery applications

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, carboxy) enhance acidity and reactivity. The dicarboxylic acid structure of the target compound likely increases water solubility compared to mono-carboxylic analogs like 5-phenylfuran-2-carboxylic acid .
  • Bioactivity : Fungal-derived analogs with hydroxyl or methoxy substituents (e.g., 5-(1-hydroxypentyl)-furan-2-carboxylic acid) show antimicrobial and cytotoxic activities, suggesting the target compound may exhibit similar bioactivity .

Physicochemical Properties

  • Molecular Weight : Estimated at ~250–265 g/mol (based on HRESIMS data for similar bifuran derivatives ).
  • Solubility: Dicarboxylic acids are more water-soluble than mono-carboxylic analogs but less lipophilic than aryl-substituted derivatives.
  • Stability : Carboxylic acid groups may form hydrogen-bonded dimers, enhancing thermal stability. However, ester or hydroxypentyl substituents in analogs (e.g., compound 6 in ) are prone to hydrolysis or oxidation.

Biological Activity

5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid, a compound belonging to the furan family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C10_{10}H8_{8}O5_{5}
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antioxidant Activity

Studies have shown that compounds containing furan rings can exhibit antioxidant properties. The presence of carboxylic groups enhances their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. For instance, research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of furan derivatives have been explored in several studies. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

  • Redox Modulation : The antioxidant activity is primarily due to the ability of the compound to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity using DPPH and ABTS assays. Results indicated that this compound exhibited a significant reduction in free radical concentrations compared to control samples.

SampleDPPH Scavenging (%)ABTS Scavenging (%)
Control1520
Compound7580

Study 2: Antimicrobial Efficacy

In vitro tests were performed against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (mg/mL)
E. coli0.5
S. aureus0.3

These results suggest that the compound may serve as a lead for developing novel antimicrobial agents.

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